![molecular formula C15H27NO11 B13406208 Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B13406208.png)
Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside is a complex carbohydrate derivative. This compound is part of the glycoside family, which are molecules where a sugar is bound to another functional group via a glycosidic bond. It is often used in biochemical research due to its unique structural properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside typically involves the glycosylation of methyl alpha-D-galactopyranoside with 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl donors. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and are carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they would likely involve similar glycosylation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like periodate, which cleaves the vicinal diol groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Cleaved sugar derivatives.
Reduction: Reduced sugar alcohols.
Substitution: Modified glycosides with different functional groups.
科学研究应用
Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as a model compound in glycosylation studies and carbohydrate chemistry.
Biology: Employed in studies of glycoproteins and glycolipids, as it mimics natural glycan structures.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of complex carbohydrates and as a standard in analytical methods.
作用机制
The mechanism of action of Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosidases, which cleave the glycosidic bond, releasing the sugar moieties. This interaction can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
- Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
- Methyl 2-(acetylamino)-2-deoxy-3-O-acetyl-alpha-D-glucopyranoside
- Methyl 3-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-beta-D-galactopyranoside
Uniqueness
Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of both acetylamino and deoxy groups. These structural features confer distinct biochemical properties, making it valuable for specific research applications and differentiating it from other glycosides.
属性
分子式 |
C15H27NO11 |
|---|---|
分子量 |
397.37 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9-,10-,11-,12-,13-,14+,15?/m1/s1 |
InChI 键 |
USJPBCYUZSGJII-KAKDHAIHSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H](OC([C@@H]2O)OC)CO)O)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


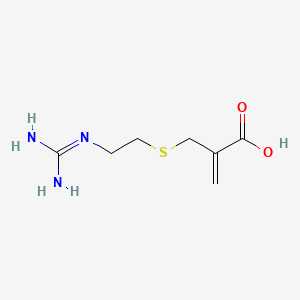
![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)
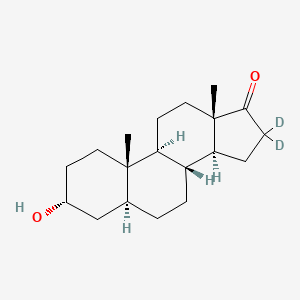
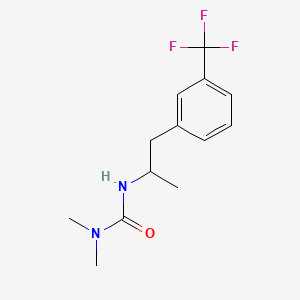
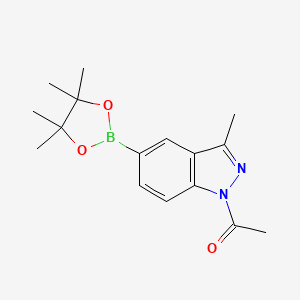
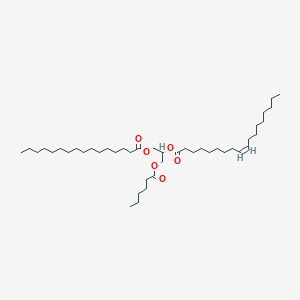
![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide](/img/structure/B13406161.png)
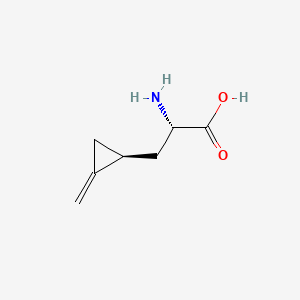
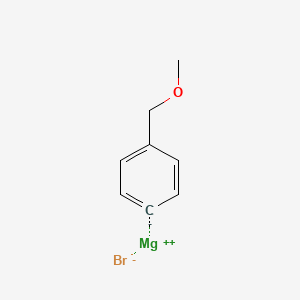
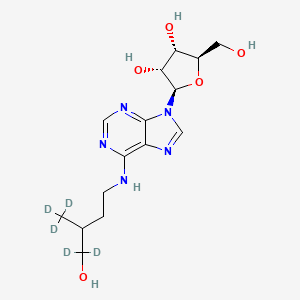
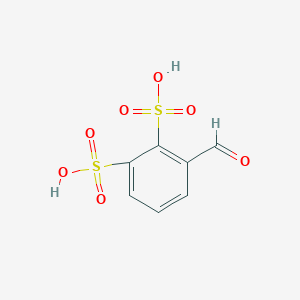

![1-[1-[3-[Bis(4-fluorophenyl)amino]propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13406216.png)
